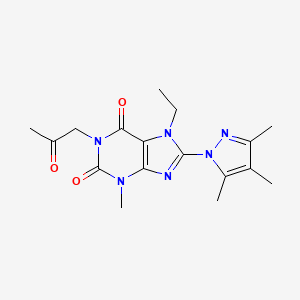
2-(cyclopentylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopentylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide, also known as CPTH-AM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTH-AM belongs to the class of HDAC inhibitors, which are compounds that inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can result in the repression of gene transcription. By inhibiting HDAC activity, compounds like CPTH-AM can promote gene expression and potentially be used to treat a variety of diseases.
Applications De Recherche Scientifique
Chemoselective Acetylation and Its Applications
Chemoselective Acetylation of Aminophenols
A study by Magadum and Yadav (2018) demonstrated chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, emphasizing a methodology that could be applicable in synthesizing acetamide derivatives with specific functional groups for pharmaceutical or chemical research purposes (Magadum & Yadav, 2018).
Synthesis and Pharmacological Evaluation
Novel Acetamide Derivatives as Potential Therapeutics
Rani et al. (2016) explored the synthesis and pharmacological assessment of novel acetamide derivatives, indicating the process of creating and evaluating acetamide compounds for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This approach could inform the development of therapeutic agents from acetamide-based compounds (Rani et al., 2016).
Metabolic Studies and Herbicide Research
Comparative Metabolism of Herbicides
Coleman et al. (2000) conducted studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and potential toxicological implications of acetamide derivatives. Such studies are crucial in understanding the environmental and health impacts of chemical compounds (Coleman et al., 2000).
Green Synthesis and Drug Discovery
Green Approach in Drug Design
Reddy et al. (2014) highlighted a green synthesis approach for designing paracetamol analogues as potential analgesic and antipyretic agents, emphasizing environmentally friendly methods in drug discovery and design. This methodology could be relevant for synthesizing and studying the environmental and pharmacological properties of acetamide derivatives in a sustainable manner (Reddy et al., 2014).
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-18(21,11-14-7-9-15(22-2)10-8-14)13-19-17(20)12-23-16-5-3-4-6-16/h7-10,16,21H,3-6,11-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECYZCDQFDUORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CSC2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,2-Dioxo-2,3-dihydro-2l6-benzo[1,2,5]thiadiazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2441822.png)

![(2E,5E)-5-[(2-hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2441825.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2441827.png)
![Methyl 4-[(3-chlorophenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2441828.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441829.png)
![N-(3,5-dimethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2441830.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2441831.png)

![9-([1,1'-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B2441838.png)
![3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2441840.png)
